molecular formula C8H7F3N2O B14116571 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine

Cat. No.: B14116571
M. Wt: 204.15 g/mol
InChI Key: FPOGABIVGIDRGD-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its significant pharmacological and material applications. The trifluoromethyl group attached to the oxazine ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted oxazines, dihydro derivatives, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine makes it unique compared to other oxazine derivatives. This group enhances the compound’s chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various scientific research fields .

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-5-7(13-6)14-4-3-12-5/h1-2,12H,3-4H2

InChI Key

FPOGABIVGIDRGD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC(=N2)C(F)(F)F

Origin of Product

United States

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